molecular formula C7H11NOS2 B2636207 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 40086-02-0

3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2636207
CAS RN: 40086-02-0
M. Wt: 189.29
InChI Key: MNYRSVWIWIEBES-UHFFFAOYSA-N
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Description

3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .


Synthesis Analysis

Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These include multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one is C7H11NOS2 . Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidin-4-one derivatives have been synthesized using various agents . For example, in 2015, a novel series of 3-(4-arylmethyl-amino)butyl-5-arylidene-2-thioxo-1,3-thiazolidin-4-ones were arranged by Dago et al. and estimated for protein kinase inhibitory activity .


Physical And Chemical Properties Analysis

The molecular weight of 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one is 189.298 Da . The presence of sulfur enhances their pharmacological properties .

Scientific Research Applications

Synthesis and Biological Potential

  • 1,3-Thiazolidin-4-one derivatives, including 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one, have shown significant biological potential and are found in commercial pharmaceuticals. Their synthesis began in the mid-19th century and has evolved, including advancements in green synthesis methodologies. These compounds have diverse applications in medicinal chemistry (Santos, Silva, & Jones Junior, 2018).

Effects on Protein Metabolism and Growth

  • A study on Wistar rats found that the nanosized form of a similar compound, 3- (2-phenylethyl) -2-thioxo-1,3-thiazolidin-4-one, positively affected protein metabolism, growth, and development. This suggests potential applications in areas related to protein synthesis and physiological growth (Zemlyanoy, Erimbetov, & Fedorova, 2021).

Chemistry and Utility in Medicinal Chemistry

  • 1,3-Thiazolidin-4-ones, including variants like 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one, are noted for their utility in synthesizing various biological compounds, underlining their importance in medicinal chemistry. These compounds have been extensively studied for their chemical and biological properties (Cunico, Gomes, & Vellasco, 2008).

Novel Synthetic Approaches

  • Research has been conducted on developing novel, efficient synthetic approaches for 2-thioxo-1,3-thiazolidin-4-ones, which would include derivatives like 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one. These methods are significant for advancing the synthesis of these compounds (Alizadeh & Zohreh, 2009).

Antimicrobial Activity

Optical and Electronic Properties

  • Studies on the linear and nonlinear optical responses of certain 2-thioxo-1,3-thiazolidin-4-one derivatives highlight their potential in optoelectronic device applications. This could be relevant for the broader family of 1,3-thiazolidin-4-ones, including 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one (Baroudi, Argoub, Hadji, Benkouider, Toubal, Yahiaoui, & Djafri, 2020).

Future Directions

Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS2/c1-5(2)3-8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYRSVWIWIEBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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